molecular formula C16H22N2O3 B5437511 (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B5437511
M. Wt: 290.36 g/mol
InChI Key: PNYCSMNQBQFSIX-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and a methanone group attached to a 2,4-dimethoxyphenyl ring

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-7-17-8-10-18(11-9-17)16(19)14-6-5-13(20-2)12-15(14)21-3/h4-6,12H,1,7-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYCSMNQBQFSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting piperazine with prop-2-en-1-yl halide under basic conditions to form the prop-2-en-1-yl piperazine.

    Attachment of the Methanone Group: The next step involves the introduction of the methanone group. This can be done by reacting the prop-2-en-1-yl piperazine with a suitable methanone precursor, such as a chloroformate or an acid chloride, under controlled conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The final step involves the attachment of the 2,4-dimethoxyphenyl group. This can be achieved by reacting the intermediate with 2,4-dimethoxybenzene under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The methanone group can form hydrogen bonds with biological macromolecules, influencing their function. The 2,4-dimethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)methanone: Lacks the piperazine ring and prop-2-en-1-yl group.

    (4-(Prop-2-en-1-yl)piperazin-1-yl)methanone: Lacks the 2,4-dimethoxyphenyl group.

    (2,4-Dimethoxyphenyl)[4-(methyl)piperazin-1-yl]methanone: Has a methyl group instead of the prop-2-en-1-yl group.

Uniqueness

The uniqueness of (2,4-Dimethoxyphenyl)[4-(prop-2-en-1-yl)piperazin-1-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its lipophilicity, while the piperazine ring provides a versatile scaffold for interaction with biological targets. The prop-2-en-1-yl group adds further chemical diversity, enabling unique reactivity and interactions.

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